molecular formula C24H21BrN4O4S B11374789 5-[benzyl(furan-2-ylmethyl)amino]-N-(2-bromophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-N-(2-bromophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11374789
M. Wt: 541.4 g/mol
InChI Key: NGQGZKWDHZNQGO-UHFFFAOYSA-N
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Description

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a furan ring, a bromophenyl group, and a methanesulfonyl group attached to a pyrimidine core. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be outlined as follows:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached through a nucleophilic substitution reaction using a bromophenyl halide.

    Formation of the Benzyl[(Furan-2-yl)Methyl]Amino Moiety: This moiety is synthesized separately by reacting benzylamine with furan-2-carbaldehyde, followed by reduction to form the corresponding amine.

    Final Coupling: The final step involves coupling the benzyl[(furan-2-yl)methyl]amino moiety with the pyrimidine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Organic Synthesis: The compound’s diverse functional groups make it a valuable intermediate in the synthesis of more complex molecules.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-{BENZYL[(THIOPHEN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • 5-{BENZYL[(PYRIDIN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its combination of a furan ring with a pyrimidine core, along with the presence of a methanesulfonyl group. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H21BrN4O4S

Molecular Weight

541.4 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-N-(2-bromophenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H21BrN4O4S/c1-34(31,32)24-26-14-21(22(28-24)23(30)27-20-12-6-5-11-19(20)25)29(16-18-10-7-13-33-18)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

NGQGZKWDHZNQGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Br)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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